molecular formula C21H16F3N3OS B387729 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B387729
M. Wt: 415.4g/mol
InChI Key: XNPZZNHPVNJQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that features a quinoline core structure This compound is notable for its diverse functional groups, including an amino group, a ketone, a thienyl group, a trifluoromethyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thienyl groups.

    Reduction: Reduction reactions may target the ketone and nitrile groups.

    Substitution: The trifluoromethyl and thienyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential biological activity. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s unique structure and functional groups may contribute to its potential as a therapeutic agent. Research may focus on its activity against specific diseases or conditions.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may bind to active sites, modulating the activity of these targets and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-oxo-4-(3-thienyl)-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    2-Amino-5-oxo-4-(3-thienyl)-1-[2-(methyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile:

Uniqueness

The presence of the trifluoromethyl group in 2-amino-5-oxo-4-(thiophen-3-yl)-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from similar compounds and may enhance its potential as a therapeutic agent or material.

Properties

Molecular Formula

C21H16F3N3OS

Molecular Weight

415.4g/mol

IUPAC Name

2-amino-5-oxo-4-thiophen-3-yl-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C21H16F3N3OS/c22-21(23,24)14-4-1-2-5-15(14)27-16-6-3-7-17(28)19(16)18(12-8-9-29-11-12)13(10-25)20(27)26/h1-2,4-5,8-9,11,18H,3,6-7,26H2

InChI Key

XNPZZNHPVNJQSF-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CSC=C4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=CC=C3C(F)(F)F)N)C#N)C4=CSC=C4)C(=O)C1

Origin of Product

United States

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